molecular formula C18H25FN2O B1399246 1-[2,4']Bipiperidinyl-1-yl-2-(2-fluoro-phenyl)-ethanone CAS No. 1316217-38-5

1-[2,4']Bipiperidinyl-1-yl-2-(2-fluoro-phenyl)-ethanone

Cat. No. B1399246
M. Wt: 304.4 g/mol
InChI Key: BRUPQZFSBBKPDM-UHFFFAOYSA-N
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Description

1-[2,4']Bipiperidinyl-1-yl-2-(2-fluoro-phenyl)-ethanone (BPFE) is a synthetic compound belonging to the class of piperidinyl-substituted phenyl-ethanones. It is an analog of the widely used anesthetic and sedative drug phenobarbital, but with an additional nitrogen-containing piperidinyl group attached to the phenyl ring. BPFE has been studied for its potential as a sedative and anesthetic agent, as well as its possible use in the treatment of various neurological disorders.

Scientific Research Applications

Neuroprotective Potential and Binding Affinity

  • The compound has been explored for its neuroprotective properties, particularly as a ligand for GluN2B-containing N-methyl-D-aspartate (NMDA) receptors. One derivative demonstrated significant binding affinity in the nanomolar range and reduced NMDA-mediated excitatory post-synaptic currents in mouse hippocampal slices, suggesting potential as a neuroprotective agent (Gitto et al., 2014).

Molecular Structure and Reactivity

  • Studies involving FT-IR, NBO, HOMO-LUMO, and MEP analysis have been conducted to understand the molecular structure and reactivity of related compounds. For example, 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone was studied to examine its charge transfer, reactive sites, and potential role in nonlinear optics. Molecular docking studies indicated potential inhibitory activity against TPII, hinting at anti-neoplastic properties (Mary et al., 2015).

Enzyme Inhibition

  • Bi-pyridine compounds structurally similar to 1-[2,4']Bipiperidinyl-1-yl-2-(2-fluoro-phenyl)-ethanone were synthesized and analyzed for their ability to inhibit mushroom tyrosinase, an enzyme implicated in melanin synthesis. These studies highlight the potential use of such compounds in addressing hyperpigmentation and related conditions (Karbassi et al., 2004).

Antimicrobial and Antifungal Properties

  • Derivatives of the compound have shown promise in antimicrobial and antifungal applications. For instance, certain synthesized 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides exhibited antibacterial and antifungal activity, comparable or slightly better than standard medicinal compounds (Pejchal et al., 2015).

Photophysics and Solvent Effects

  • The photophysics of related compounds, such as 1-(4'-amino-biphenyl-4-yl)-ethanone (ABE), have been studied to understand solvent effects on fluorescence and absorption bands. Such insights are crucial for developing new materials with specific optical properties (Ghoneim, 2001).

properties

IUPAC Name

2-(2-fluorophenyl)-1-(2-piperidin-4-ylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O/c19-16-6-2-1-5-15(16)13-18(22)21-12-4-3-7-17(21)14-8-10-20-11-9-14/h1-2,5-6,14,17,20H,3-4,7-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUPQZFSBBKPDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2CCNCC2)C(=O)CC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501203604
Record name Ethanone, 1-[2,4′-bipiperidin]-1-yl-2-(2-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501203604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-([2,4'-Bipiperidin]-1-yl)-2-(2-fluorophenyl)ethanone

CAS RN

1316217-38-5
Record name Ethanone, 1-[2,4′-bipiperidin]-1-yl-2-(2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1316217-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[2,4′-bipiperidin]-1-yl-2-(2-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501203604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2,4']Bipiperidinyl-1-yl-2-(2-fluoro-phenyl)-ethanone
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1-[2,4']Bipiperidinyl-1-yl-2-(2-fluoro-phenyl)-ethanone
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1-[2,4']Bipiperidinyl-1-yl-2-(2-fluoro-phenyl)-ethanone
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1-[2,4']Bipiperidinyl-1-yl-2-(2-fluoro-phenyl)-ethanone
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1-[2,4']Bipiperidinyl-1-yl-2-(2-fluoro-phenyl)-ethanone
Reactant of Route 6
1-[2,4']Bipiperidinyl-1-yl-2-(2-fluoro-phenyl)-ethanone

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